3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is a complex organic compound that belongs to the class of chromenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromenoquinoxaline core with methoxy groups at positions 3 and 6, and a methoxyphenyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted o-phenylenediamines with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenoquinoxaline core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenoquinoxalines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA, causing disruption of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Chromone: Shares the chromone core but lacks the quinoxaline moiety.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is unique due to its combined chromenoquinoxaline core and methoxyphenyl substitution, which confer distinct chemical and biological properties
Properties
CAS No. |
1807-99-4 |
---|---|
Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,6-dimethoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C24H20N2O4/c1-27-16-10-8-15(9-11-16)24(29-3)23-22(25-19-6-4-5-7-20(19)26-23)18-13-12-17(28-2)14-21(18)30-24/h4-14H,1-3H3 |
InChI Key |
VODKBINZIUJCJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=C(O2)C=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.